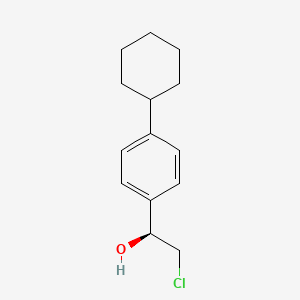

(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol

Description

(1S)-2-Chloro-1-(4-cyclohexylphenyl)ethanol is a chiral secondary alcohol characterized by a cyclohexyl-substituted phenyl ring and a chlorine atom at the β-position of the ethanol moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs requiring stereochemical precision. These analogs are synthesized via biocatalytic or chemical methods, emphasizing enantioselectivity and yield for industrial applications .

Properties

Molecular Formula |

C14H19ClO |

|---|---|

Molecular Weight |

238.75 g/mol |

IUPAC Name |

(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol |

InChI |

InChI=1S/C14H19ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11,14,16H,1-5,10H2/t14-/m1/s1 |

InChI Key |

WUEXWVTYDUMQPR-CQSZACIVSA-N |

Isomeric SMILES |

C1CCC(CC1)C2=CC=C(C=C2)[C@@H](CCl)O |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(CCl)O |

Origin of Product |

United States |

Biological Activity

(1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol is a chiral alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a chlorine atom and a cyclohexyl-substituted phenyl group, contributes to its diverse applications in pharmacology and organic synthesis. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and relevant case studies.

- Molecular Formula : C13H17ClO

- Molecular Weight : 232.73 g/mol

- Structure : The compound consists of a chiral center adjacent to the hydroxyl group, enhancing its potential biological activity.

Research indicates that (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol exhibits various biological activities, particularly as an anti-inflammatory agent. It is believed to modulate several biological pathways by interacting with specific receptors or enzymes involved in inflammatory responses and pain signaling pathways.

Interaction Studies

Interaction studies have demonstrated that (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol can bind to various biological targets. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications:

- Binding Affinity : The compound shows significant binding affinity to receptors involved in inflammation.

- Enzymatic Modulation : It may influence enzymatic activities related to pain signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol:

- Anti-inflammatory Activity : In vitro studies indicated that this compound could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

- Pain Relief Mechanism : Research has shown that this compound may act on specific pain receptors, providing insights into its potential as an analgesic agent.

- Comparative Studies : Comparative analyses with structurally similar compounds have highlighted differences in biological activity based on variations in substituents or stereochemistry. For instance, compounds like (S)-2-chloro-1-(3-methylphenyl)ethanol exhibit different pharmacological profiles due to their structural differences.

Comparison of Biological Activities

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol | Chiral alcohol with cyclohexyl substitution | Anti-inflammatory, analgesic potential |

| (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Difluorophenyl group | Enhanced lipophilicity |

| (R)-2-chloro-1-(3-methylphenyl)ethanol | Methyl group on phenyl ring | Different stereochemistry affects activity |

| 2-chloro-1-(4-methoxyphenyl)ethanol | Methoxy substituent | Potentially different pharmacokinetics |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical properties of (1S)-2-chloro-1-(4-cyclohexylphenyl)ethanol with similar compounds:

Key Observations :

Key Observations :

- Biocatalytic methods (e.g., engineered enzymes, microbial cells) dominate due to high enantioselectivity (>99% ee) and sustainability .

- Chemical methods rely on transition metals (e.g., Ru, Rh) and chiral ligands, achieving comparable ee but with higher costs and environmental concerns .

- The target compound’s synthesis would likely employ similar biocatalytic strategies, given the success of LsCR and Acinetobacter strains in analogous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.